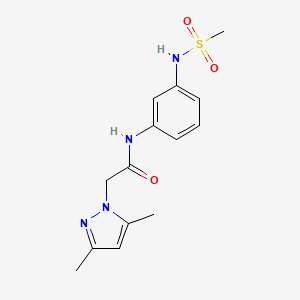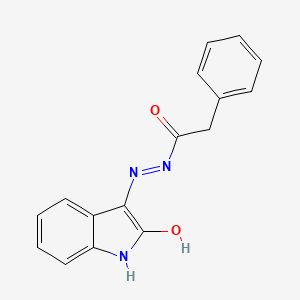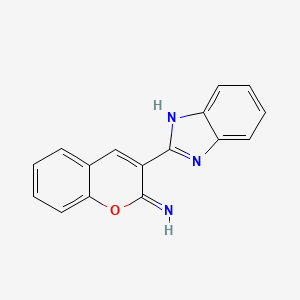
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide typically involves the following steps:
Condensation Reaction: The starting materials, 3,5-dimethyl-1H-pyrazole and 3-methanesulfonamidophenylamine, undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride.
Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the pyrazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Pyrazolone Derivatives: Resulting from oxidation reactions.
Reduced Forms: Obtained through reduction reactions.
Substituted Derivatives: Formed by substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: A related compound used in various chemical syntheses.
Uniqueness: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide stands out due to its specific structural features and potential applications in diverse fields. Its unique combination of functional groups allows for a wide range of chemical transformations and biological activities.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLOVVTLZWWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)


